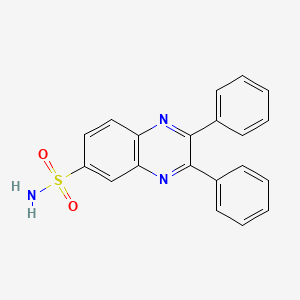

2,3-Diphenylquinoxaline-6-sulfonamide

Übersicht

Beschreibung

. Es wird hauptsächlich für Forschungszwecke verwendet und ist nicht für den menschlichen Verzehr bestimmt.

Herstellungsmethoden

Die Synthese von WAY-604663 beinhaltet die Bildung des Chinoxalinrings, gefolgt von einer Sulfonamidsubstitution. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht zugänglich. Industrielle Produktionsmethoden würden typischerweise eine großtechnische Synthese unter kontrollierten Bedingungen umfassen, um Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

WAY-604663 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.

Substitution: Die Sulfonamidgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind starke Säuren, Basen und Oxidations- oder Reduktionsmittel. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

WAY-604663 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung in verschiedenen chemischen Studien verwendet.

Biologie: Die antibakteriellen Eigenschaften der Verbindung machen sie nützlich bei der Untersuchung bakterieller Resistenzen und der Entwicklung neuer Antibiotika.

Medizin: Seine analgetischen und entzündungshemmenden Aktivitäten sind von Interesse in der Schmerztherapie und Entzündungsforschung.

Industrie: WAY-604663 kann bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von WAY-604663 beinhaltet seine Wechselwirkung mit bakteriellen Zellwänden, was zu antibakteriellen Wirkungen führt. Es interagiert auch mit Schmerz- und Entzündungspfaden, obwohl die genauen molekularen Ziele und Pfade noch nicht vollständig verstanden sind .

Analyse Chemischer Reaktionen

Sulfonamide Functionalization

The sulfonamide group undergoes nucleophilic substitution with amines, aldehydes, and heterocycles:

Key Reaction :

Conditions: Ethanol or DMF, 4–6 hours, 60–80°C .

Esterification and Hydrazide Formation

2,3-Diphenylquinoxaline-6-sulfonyl chloride reacts further:

-

Esterification : With dry ethanol and H₂SO₄ catalyst to form ethyl esters .

-

Hydrazide formation : Reacting esters with hydrazine yields carbohydrazides, precursors for Schiff bases .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Antibacterial Activity

-

Mechanism : Inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis .

-

Potency : N-Phenyl derivatives show MIC values <10 µg/mL against S. aureus and E. coli .

Anti-inflammatory Activity

-

Carrageenan-induced edema : N-Phenyl sulfonamides (25 mg/kg) show 58–67% inhibition at 24 hours, comparable to diclofenac .

| Compound | % Inhibition (3h) | % Inhibition (6h) | % Inhibition (24h) |

|---|---|---|---|

| L1 | 42.3 | 55.1 | 67.2 |

| L2 | 38.7 | 49.8 | 58.9 |

Antiviral Potential

-

SARS-CoV-2 RBD inhibition : N-(2-Aminophenyl) derivatives exhibit binding affinities (−9 to −10.1 kcal/mol), surpassing reference drugs like remdesivir .

Structural Characterization

Critical spectroscopic data for validation:

Mechanistic Insights

-

Antibacterial : Disruption of folate synthesis via DHPS inhibition .

-

Antiviral : Competitive binding to SARS-CoV-2 spike glycoprotein’s RBD .

This compound’s modular synthesis and tunable bioactivity underscore its potential in drug discovery, particularly for antimicrobial and antiviral applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2,3-Diphenylquinoxaline-6-sulfonamide exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial and fungal strains.

- Synthesis and Testing : New derivatives of quinoxaline sulfonamides have been synthesized and tested for antimicrobial activity. For instance, some derivatives demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like azithromycin .

- Mechanism of Action : The compound's mechanism likely involves the inhibition of bacterial enzyme systems, which is common among sulfonamide derivatives. The presence of the sulfonamide group enhances its interaction with bacterial targets, making it a valuable candidate for developing new antimicrobial agents .

Antitumor Properties

Research indicates that this compound may possess antitumor activity.

- Cell Line Studies : In vitro studies have shown that certain quinoxaline derivatives exhibit cytotoxic effects on various cancer cell lines. For example, specific analogs displayed IC50 values in the low micromolar range against liver carcinoma cells .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the quinoxaline scaffold has been associated with increased antitumor activity. This suggests that modifications to the chemical structure can enhance its efficacy against cancer cells .

Neuropharmacological Effects

The neuropharmacological potential of this compound has also been explored.

- Behavioral Studies : Animal models have been used to assess the anxiolytic and anticonvulsant effects of quinoxaline derivatives. For instance, one study reported significant sedative effects at specific dosages, indicating potential applications in treating anxiety disorders .

- Binding Studies : In silico studies have investigated how these compounds interact with biological targets relevant to neuropharmacology, providing insights into their mechanisms of action and potential therapeutic uses .

Summary of Applications

Wirkmechanismus

The mechanism of action of WAY-604663 involves its interaction with bacterial cell walls, leading to antibacterial effects. It also interacts with pain and inflammation pathways, although the exact molecular targets and pathways are not fully understood .

Vergleich Mit ähnlichen Verbindungen

WAY-604663 ist aufgrund seiner Kombination aus antibakteriellen, analgetischen und entzündungshemmenden Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

2,3-Diphenylchinoxalin: Teilt den Chinoxalinkern, aber es fehlt die Sulfonamidgruppe.

Chinoxalinderivate: Verschiedene Derivate mit verschiedenen Substituenten, die ähnliche biologische Aktivitäten aufweisen.

Diese Verbindungen unterstreichen die Einzigartigkeit von WAY-604663 in Bezug auf seine spezifische chemische Struktur und seine biologischen Aktivitäten.

Biologische Aktivität

2,3-Diphenylquinoxaline-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antileishmanial, and potential antiviral activities, supported by relevant data tables and case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains.

Table 1: Antibacterial Activity of this compound

The mechanism of action for its antibacterial activity is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis, which is essential for bacterial growth and replication .

Antileishmanial Activity

The compound has also shown promising antileishmanial activity. In a study evaluating various quinoxaline derivatives, it was found that specific analogs exhibited potent effects against Leishmania parasites.

Table 2: Antileishmanial Activity of Quinoxaline Derivatives

| Compound ID | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 16.3 | Amphotericin B | 3.1 |

| Other Derivative | 10.5 | Amphotericin B | 3.1 |

The structural modifications on the quinoxaline scaffold were crucial for enhancing antileishmanial activity, with certain groups favorably influencing potency .

Antiviral Potential

In light of the COVID-19 pandemic, research has explored the potential of this compound derivatives in inhibiting the SARS-CoV-2 virus. Molecular docking studies indicated strong binding affinities to the receptor-binding domain (RBD) of the spike glycoprotein.

Table 3: Binding Affinity of Quinoxaline Derivatives to SARS-CoV-2 RBD

| Compound ID | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed |

|---|---|---|

| F1 | -10.1 | 4 |

| F4 | -9.5 | 2 |

| F10 | -9.0 | 2 |

These findings suggest that these derivatives may serve as potential candidates for further development as antiviral agents targeting SARS-CoV-2 .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline sulfonamides is significantly influenced by their chemical structure. Studies have shown that:

- Electron-donating groups on the aminophenyl ring enhance antibacterial activity.

- Electron-withdrawing groups tend to reduce efficacy.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

A notable case study involved the synthesis and evaluation of novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives. These compounds were assessed for their antimicrobial properties and showed promising results against various pathogens, highlighting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2,3-diphenylquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFIKPZSJCAIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.